Home > Products > Screening Compounds P131797 > N-(2-Methoxyethyl) Erlotinib
N-(2-Methoxyethyl) Erlotinib -

N-(2-Methoxyethyl) Erlotinib

Catalog Number: EVT-1498846
CAS Number:
Molecular Formula: C₂₅H₂₉N₃O₅
Molecular Weight: 451.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-Methoxyethyl) Erlotinib is a derivative of Erlotinib, an epidermal growth factor receptor tyrosine kinase inhibitor, primarily used in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer. This compound is classified under small molecule inhibitors that target specific signaling pathways involved in tumor growth and metastasis. Erlotinib was first approved by the Food and Drug Administration in 2004, and its mechanism of action involves the inhibition of epidermal growth factor receptor phosphorylation, which is crucial for tumor cell proliferation.

Synthesis Analysis

The synthesis of N-(2-Methoxyethyl) Erlotinib typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline as a precursor.
  2. Coupling Reaction: This precursor undergoes a coupling reaction with 3-ethynylaniline under reflux conditions to yield Erlotinib. The reaction conditions are optimized to minimize impurities and maximize yield.
  3. Chemical Transformations: Further modifications can include the introduction of the methoxyethyl group through nucleophilic substitution reactions, which enhance the compound's solubility and pharmacokinetic properties.

The synthesis process has been documented to utilize various reaction conditions such as mild heating and the presence of bases like potassium carbonate to facilitate the formation of the desired product while controlling for potential side reactions that may lead to impurities .

Molecular Structure Analysis

The molecular structure of N-(2-Methoxyethyl) Erlotinib can be represented by its chemical formula, which includes a quinazoline core structure modified with a methoxyethyl side chain. The compound's structural features include:

  • Core Structure: A quinazoline ring system that is essential for its biological activity.
  • Functional Groups: The presence of methoxyethyl enhances lipophilicity and may improve cellular uptake.

Data from nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry confirm the identity and purity of synthesized compounds, ensuring that the structure aligns with theoretical predictions .

Chemical Reactions Analysis

N-(2-Methoxyethyl) Erlotinib participates in various chemical reactions that are crucial for its activity:

  1. Nucleophilic Substitution: The introduction of the methoxyethyl group is achieved through nucleophilic substitution reactions where nucleophiles attack electrophilic centers on the quinazoline scaffold.
  2. Reduction Reactions: These reactions may be employed to modify functional groups within the compound to enhance its pharmacological properties.
  3. Deprotection Strategies: Protecting groups used during synthesis can be removed using acid or base treatments to yield the final active compound.

Each step is carefully controlled to maintain high yields and purity levels, as impurities can significantly affect biological activity .

Mechanism of Action

The mechanism by which N-(2-Methoxyethyl) Erlotinib exerts its antitumor effects involves:

  • Inhibition of Epidermal Growth Factor Receptor: The compound competes with adenosine triphosphate for binding to the tyrosine kinase domain of epidermal growth factor receptor, preventing phosphorylation.
  • Signal Transduction Blockade: This inhibition results in decreased signaling through pathways that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

Studies have shown that derivatives like N-(2-Methoxyethyl) Erlotinib can enhance efficacy against resistant cancer cell lines compared to their parent compounds .

Physical and Chemical Properties Analysis

N-(2-Methoxyethyl) Erlotinib exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the methoxyethyl group, which aids in bioavailability.
  • Stability: The compound is generally stable under physiological conditions but may require specific storage conditions to prevent degradation.
  • Molecular Weight: The molecular weight is consistent with other small molecule inhibitors, facilitating absorption and distribution within biological systems.

Analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability during formulation development .

Applications

N-(2-Methoxyethyl) Erlotinib has significant scientific uses:

  • Cancer Treatment: It is primarily utilized in clinical settings for treating non-small cell lung cancer and other malignancies resistant to conventional therapies.
  • Research Applications: As a tool compound, it aids in studying signal transduction pathways related to epidermal growth factor receptor activity.
  • Drug Development: Its synthesis serves as a model for developing new derivatives with improved efficacy and reduced side effects.

The ongoing research into derivatives like N-(2-Methoxyethyl) Erlotinib continues to expand its potential applications in oncology .

Introduction to N-(2-Methoxyethyl) Erlotinib

Structural Evolution from Erlotinib: Rationale for Methoxyethyl Modification

N-(2-Methoxyethyl) erlotinib represents a strategic structural modification of the first-generation EGFR tyrosine kinase inhibitor (TKI) erlotinib. The parent compound features a quinazoline core with a terminal acetylene moiety at the C4-anilino position. In N-(2-methoxyethyl) erlotinib, this acetylene group is replaced with a 1,2,3-triazole linker conjugated to a 2-methoxyethyl substituent (Fig. 1). This design leverages the enhanced hydrogen-bonding capacity and dipole moment of the 1,2,3-triazole ring, which serves as a bioisostere for amide bonds while improving metabolic stability. The 2-methoxyethyl group introduces steric and electronic modifications that optimize interactions with hydrophobic regions near the ATP-binding site of EGFR, particularly in mutant isoforms [1] [3].

The primary synthetic route employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between erlotinib's alkyne group and 2-azidoethyl methyl ether. This click chemistry approach enables regioselective formation of the 1,4-disubstituted triazole under mild conditions (60°C, isopropanol solvent, CuSO₄/sodium ascorbate catalyst), yielding the target compound with high purity confirmed via ¹H/¹³C NMR and HR-MS [3] [7]. The modification aims to circumvent steric hindrance from the T790M "gatekeeper" mutation while preserving affinity for activating mutations (L858R, exon 19 deletions).

Role of EGFR-TK Inhibition in Anticancer Therapeutics

Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) drives carcinogenesis by regulating proliferation, angiogenesis, and apoptosis evasion in multiple epithelial cancers. Overexpression occurs in 40–80% of esophageal carcinomas and 60% of non-small cell lung cancers (NSCLC), making it a high-value therapeutic target [1] [4]. Erlotinib competitively inhibits ATP binding in EGFR's intracellular domain, suppressing autophosphorylation and downstream signaling (RAS-RAF-MAPK, PI3K-AKT). It demonstrates clinical efficacy against EGFR-mutant NSCLC, extending median survival from 4 to >40 months compared to chemotherapy [4] [6]. However, its reversible binding mode and wild-type EGFR activity limit therapeutic selectivity, causing rash and diarrhea while enabling acquired resistance.

  • Table 1: Comparative IC₅₀ Values of Erlotinib Derivatives Against Resistant Cancer Cell Lines
    CompoundKYSE70TR (μM)H1650TR (μM)HCC827GR (μM)HeLa (μM)
    Erlotinib>50>50>5039.50
    3d*7.17 ± 0.735.76 ± 0.332.38 ± 0.17-
    4l†---4.51 ± 0.08
    *Triazole-derivative from [1]; †Methoxyethyl analog from [3]

Significance of Structural Analogues in Overcoming Drug Resistance

Acquired resistance to erlotinib arises through:

  • EGFR-dependent mechanisms: T790M mutation (occurring in 50–60% of NSCLC cases) introduces steric bulk that reduces drug binding affinity. C797S mutation prevents covalent binding of third-generation inhibitors [5] [6] [9].
  • EGFR-independent mechanisms: Activation of bypass pathways (MET amplification, HER2 upregulation) or phenotypic changes (epithelial-mesenchymal transition) [5] [6].

N-(2-Methoxyethyl) erlotinib addresses these limitations through:

  • Enhanced steric compatibility: The 2-methoxyethyl-triazole moiety occupies hydrophobic pockets adjacent to the ATP-binding site, compensating for T790M-induced affinity loss [1] [3].
  • Reduced wild-type EGFR inhibition: Selective pressure against wild-type EGFR minimizes off-target effects [4].
  • Apoptosis induction: Triazole derivatives trigger caspase-mediated apoptosis in resistant cell lines at lower concentrations than erlotinib (e.g., 4l induced 16.36% apoptosis in HeLa cells at 12μM vs. 8.5% for erlotinib) [7].

Properties

Product Name

N-(2-Methoxyethyl) Erlotinib

Molecular Formula

C₂₅H₂₉N₃O₅

Molecular Weight

451.51

Synonyms

N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-N-(2-methoxyethyl)quinazolin-4-amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.